Pocapavir vs. Pleconaril: Comparative Poliovirus Susceptibility and Clinical-Stage Validation
Pocapavir demonstrates universal potency against polioviruses, in contrast to pleconaril, which lacks activity against key poliovirus strains. In a head-to-head susceptibility assessment, all 45 poliovirus isolates tested (wild, vaccine, and vaccine-derived) were fully susceptible to pocapavir [1]. Conversely, pleconaril is reported to be inactive against poliovirus type 1 (PV-1) [2]. This differential spectrum is further substantiated by pocapavir's progression to a Phase II clinical trial specifically for polio eradication, a clinical indication for which pleconaril was not pursued [3].
| Evidence Dimension | Poliovirus isolate susceptibility |
|---|---|
| Target Compound Data | 100% (45/45 isolates susceptible) |
| Comparator Or Baseline | Pleconaril: Inactive against PV-1 |
| Quantified Difference | Qualitative difference: susceptible vs. inactive |
| Conditions | In vitro antiviral susceptibility testing; poliovirus isolates (n=45 for pocapavir) |
Why This Matters
For polio-related research or eradication programs, only pocapavir provides a validated, pan-poliovirus active tool.
- [1] Liu, H.M., Roberts, J.A., Moore, D., et al. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073. Antimicrob Agents Chemother. 2012;56(11):5568-5574. View Source
- [2] van der Linden, L., Wolthers, K.C., van Kuppeveld, F.J. Replication and Inhibitors of Enteroviruses and Parechoviruses. Viruses. 2015;7(8):4529-4562. View Source
- [3] Global Polio Eradication Initiative. Antivirals. View Source
